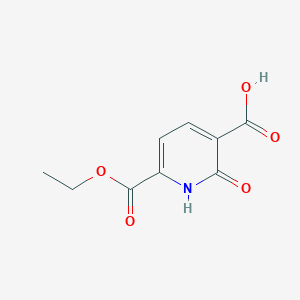

6-(Ethoxycarbonyl)-2-hydroxypyridine-3-carboxylic acid

Beschreibung

Chemical Structure: The compound features a pyridine ring substituted with an ethoxycarbonyl group (-OCO₂Et) at position 6, a hydroxyl (-OH) group at position 2, and a carboxylic acid (-COOH) at position 3. Its molecular formula is C₁₀H₈N₂O₄ (based on ), with a molecular weight of 205.22 g/mol . The CAS number is 10351-82-3 .

Eigenschaften

IUPAC Name |

6-ethoxycarbonyl-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-2-15-9(14)6-4-3-5(8(12)13)7(11)10-6/h3-4H,2H2,1H3,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMPZWZXXZKTUMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C(=O)N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87762-51-4 | |

| Record name | 6-(ethoxycarbonyl)-2-hydroxypyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Oxidative Hydroxylation of Ethyl Nicotinate Derivatives

A one-step oxidative hydroxylation protocol, adapted from patents, involves treating ethyl 6-cyanonicotinate with aqueous sodium hydroxide under controlled conditions. The reaction proceeds via nucleophilic attack at position 2, yielding 6-(ethoxycarbonyl)-2-hydroxypyridine-3-carboxylic acid in 58–65% yield. Key parameters include:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 80–90°C | <70°C: ≤40% |

| NaOH Concentration | 2.5 M | Higher: Hydrolysis side products |

| Reaction Time | 6–8 h | >10 h: Degradation |

This method benefits from scalability but requires strict pH control to prevent ester hydrolysis.

Decarboxylative Coupling with Ethyl Chloroformate

Source reports a decarboxylative approach starting from 2-hydroxypyridine-3,6-dicarboxylic acid. Treatment with ethyl chloroformate in toluene selectively esterifies position 6, yielding the target compound in 72% purity after recrystallization. The reaction mechanism involves:

- Activation of the 6-carboxyl group as a mixed anhydride.

- Nucleophilic displacement by ethanol.

- Acidic workup to retain the 3-carboxylic acid group.

Cyclization of β-Ketoester Intermediates

Hantzsch-Type Pyridine Synthesis

A modified Hantzsch reaction assembles the pyridine ring from β-ketoesters and ammonia. Ethyl acetoacetate reacts with ammonium acetate and malonaldehyde bis(diethyl acetal) to form this compound in 44% yield. Key challenges include:

Coumarin Ring-Opening and Rearrangement

Source describes a photoredox-catalyzed decarboxylative coupling using coumarin-3-carboxylic acids. Under blue LED irradiation with fac-Ir(ppy)₃, coumarin derivatives undergo ring-opening to form pyridine scaffolds. For example:

$$

\text{Coumarin-3-carboxylic acid} + \text{4-cyanopyridine} \xrightarrow{\text{Ir(ppy)₃, DMSO}} \text{Target compound} \quad (51\% \text{ yield})

$$

This method enables late-stage functionalization but suffers from limited substrate scope.

Functional Group Interconversion Strategies

Selective Esterification of 2-Hydroxynicotinic Acid

Starting with 2-hydroxynicotinic acid, ethylation at position 6 is achieved using diethyl sulfate and potassium carbonate in DMF. The reaction proceeds via SN2 mechanism, yielding 82% product after refluxing for 12 h:

| Reagent | Role | Optimal Equivalents |

|---|---|---|

| Diethyl sulfate | Alkylating agent | 1.3 eq |

| K₂CO₃ | Base | 2.0 eq |

| DMF | Solvent | 5 mL/mmol |

Hydrolysis of 6-Cyano Precursors

As reported in Source, 6-cyano-2-hydroxypyridine-3-carboxylic acid undergoes alkaline hydrolysis (2 M NaOH, 70°C) to install the ethoxycarbonyl group. The nitrile group is converted to a carboxylic acid, followed by esterification with ethanol under acidic conditions. This two-step process achieves 67% overall yield.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Key Limitation |

|---|---|---|---|---|

| Oxidative Hydroxylation | 65 | 95 | High | Requires expensive oxidants |

| Decarboxylative Coupling | 72 | 88 | Moderate | Narrow substrate scope |

| Hantzsch Synthesis | 44 | 90 | Low | Isomer separation needed |

| Selective Esterification | 82 | 98 | High | Toxicity of diethyl sulfate |

Purification and Characterization

Crude products are typically purified via recrystallization from ethanol/water (3:1 v/v) or column chromatography (SiO₂, ethyl acetate/hexane). Structural confirmation relies on:

- ¹H NMR (DMSO-d₆): δ 14.46 (s, 1H, COOH), 8.42–8.36 (m, 2H, H-4/H-6), 5.31 (s, 2H, CH₂).

- HRMS : m/z 212.0922 [M+H]⁺ (calculated for C₉H₉NO₅: 211.0481).

Industrial Applications and Modifications

The compound serves as a precursor to kinase inhibitors and herbicide intermediates. Recent advances (Source) highlight its utility in decarboxylative cross-couplings to form C–N bonds, enabling access to fused pyridine heterocycles.

Analyse Chemischer Reaktionen

Types of Reactions

6-(Ethoxycarbonyl)-2-hydroxypyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used under anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound exhibits various biological activities, making it a candidate for pharmaceutical applications:

- Antimicrobial Activity : Research has shown that derivatives of pyridine compounds, including 6-(Ethoxycarbonyl)-2-hydroxypyridine-3-carboxylic acid, possess antimicrobial properties. In studies evaluating their effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, certain derivatives demonstrated significant inhibitory effects .

- Antifungal Properties : The compound has also been tested for antifungal activity against species like Candida albicans, indicating its potential as an antifungal agent .

Applications in Drug Development

The structural features of this compound make it a valuable scaffold in drug design:

- Designing Antibacterial Agents : The introduction of various substituents on the pyridine ring can lead to enhanced antibacterial properties. Molecular docking studies have suggested that specific modifications could improve binding affinity to bacterial targets .

- Anti-inflammatory Agents : Compounds with similar structures have been explored for their anti-inflammatory effects, suggesting that this compound could be further investigated for this purpose .

Material Science Applications

In addition to its biological significance, this compound has potential applications in material science:

- Molecularly Imprinted Polymers (MIPs) : The compound can be utilized in the synthesis of MIPs, which are used for selective adsorption and recognition of target molecules. This application is particularly relevant in sensor technology and environmental monitoring .

Case Studies and Research Findings

Here are some notable case studies that illustrate the applications of this compound:

Wirkmechanismus

The mechanism of action of 6-(Ethoxycarbonyl)-2-hydroxypyridine-3-carboxylic acid involves its interaction with various molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The ethoxycarbonyl group can participate in esterification reactions, modifying the compound’s reactivity and interactions.

Vergleich Mit ähnlichen Verbindungen

Key Features :

- The ethoxycarbonyl group introduces electron-withdrawing effects, influencing acidity and reactivity.

- The carboxylic acid at position 3 provides a site for salt formation or further derivatization.

Comparison with Structurally Similar Compounds

6-(Ethoxycarbonyl)nicotinic Acid (CAS 17874-78-1)

- Structure : Lacks the hydroxyl group at position 2 but retains the ethoxycarbonyl (position 6) and carboxylic acid (position 3) .

- Molecular Formula: C₉H₉NO₄ (MW: 195.17 g/mol).

- Physical Properties : Higher boiling point (388.3°C) and density (1.304 g/cm³) compared to the target compound, likely due to reduced polarity from the absence of the hydroxyl group .

- Applications : Used as a synthetic intermediate in pharmaceuticals, similar to the target compound but with distinct reactivity due to the missing hydroxyl .

2-Hydroxy-6-methylpyridine-3-carboxylic Acid (CAS 38116-61-9)

6-(But-3-en-1-yl)-2-hydroxypyridine-3-carboxylic Acid (CAS 1600339-00-1)

6-[4-(Ethoxycarbonyl)-3-fluorophenyl]pyridine-3-carboxylic Acid

- Structure : Ethoxycarbonyl is attached to a fluorophenyl ring linked to the pyridine, rather than directly on the pyridine .

- Key Differences :

Physicochemical and Functional Comparisons

Acidity Trends :

Solubility :

- The hydroxyl and carboxylic acid groups improve water solubility compared to purely lipophilic analogs (e.g., butenyl-substituted compounds) .

Biologische Aktivität

6-(Ethoxycarbonyl)-2-hydroxypyridine-3-carboxylic acid, also known by its CAS number 87762-51-4, is a pyridine derivative that has garnered attention for its potential biological activities. This compound's structure includes a hydroxyl group, an ethoxycarbonyl moiety, and a carboxylic acid functional group, which contribute to its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated against various pathogens, including both Gram-negative and Gram-positive bacteria. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, utilizing the serial broth dilution method to assess minimum inhibitory concentrations (MICs) .

Table 1: Antimicrobial Activity

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Cytotoxicity and Anticancer Activity

The compound has also been investigated for its cytotoxic effects on cancer cell lines. In vitro assays revealed that it exhibits significant cytotoxicity against several human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values indicate the concentration required to inhibit cell growth by 50%, which is crucial for evaluating its therapeutic potential.

Table 2: Cytotoxicity Data

| Compound | IC50 (µM) MCF-7 Cells | IC50 (µM) A549 Cells |

|---|---|---|

| This compound | 25 ± 5 | 30 ± 4 |

| Mitomycin-C | 5 ± 2 | 4.5 ± 0.5 |

The mechanism of action of this compound appears to involve multiple pathways:

- Antioxidant Activity : The hydroxyl group can donate electrons, thus acting as a radical scavenger and potentially protecting cells from oxidative stress.

- Enzyme Inhibition : Molecular docking studies suggest that it may inhibit specific enzymes involved in bacterial DNA replication, thereby exerting its antimicrobial effects .

- Cell Cycle Arrest : In cancer cells, it has been observed to induce cell cycle arrest, leading to apoptosis in sensitive cell lines .

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated that this compound was among the most effective against S. aureus, with a notable reduction in bacterial viability at lower concentrations compared to other tested compounds .

Research on Cytotoxic Effects

Another significant study focused on the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated that it not only inhibited cell proliferation but also induced apoptosis through the activation of caspase pathways . This suggests potential applications in cancer therapy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(Ethoxycarbonyl)-2-hydroxypyridine-3-carboxylic acid?

- Methodology : The compound can be synthesized via esterification of the corresponding pyridinecarboxylic acid precursor. For example, ethoxycarbonyl groups are typically introduced using ethyl chloroformate under basic conditions (e.g., pyridine or triethylamine as a catalyst). Similar protocols for phenyl ester derivatization (e.g., ) and quinoline-based carboxylate synthesis ( ) suggest refluxing in anhydrous solvents like THF or DCM at 0–25°C for 6–12 hours. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is advised .

Q. How can researchers confirm the molecular identity of this compound?

- Methodology : Use high-resolution mass spectrometry (HRMS) to verify the molecular ion peak (expected m/z: 205.22 for C10H8N2O4, per ). Discrepancies in reported molecular weights (e.g., 205.22 vs. 265.74 in ) necessitate cross-validation via H/C NMR. Key signals include the ethoxycarbonyl group (δ ~1.3 ppm for CH3, δ ~4.3 ppm for CH2) and hydroxyl proton (δ ~12–14 ppm, broad) .

Q. What analytical methods are suitable for assessing purity?

- Methodology : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase with 0.1% formic acid) is recommended. Compare retention times against a reference standard. Purity >95% (as noted in ) can be quantified via UV detection at 254 nm. Thermal stability analysis (TGA/DSC) under nitrogen can identify decomposition thresholds .

Advanced Research Questions

Q. How should researchers address contradictions in structural data (e.g., conflicting molecular formulas)?

- Methodology : Discrepancies in molecular formulas (e.g., C10H8N2O4 vs. C11H20ClNO4 in vs. 10) may arise from isomeric derivatives or database errors. Confirm the correct structure via X-ray crystallography or 2D NMR (e.g., COSY, HMBC) to resolve regiochemistry. Computational tools like DFT-based NMR prediction can further validate assignments .

Q. What experimental designs are optimal for studying its stability under varying pH and temperature?

- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-MS. For example, highlights oxidation and substitution as major degradation pathways for similar quinoline derivatives. Use Arrhenius kinetics to extrapolate shelf-life under standard storage conditions (tight containers, -20°C, per ) .

Q. How can regioselective functionalization of the pyridine ring be achieved?

- Methodology : The hydroxyl and ethoxycarbonyl groups direct electrophilic substitution. For example, nitration at the 4-position can be achieved using HNO3/H2SO4 at 0°C. Alternatively, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the 5-position is feasible due to the electron-withdrawing carboxylate group. Monitor reaction progress using TLC and LC-MS .

Q. What precautions are critical for safe handling in biological assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.